![molecular formula C16H15ClN6O3 B2617962 3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847384-66-1](/img/structure/B2617962.png)
3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The molecular weight of this compound is 374.79. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental determination.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized various derivatives of triazolo[4,5-d]pyrimidin-7(6H)-one, focusing on their structural characterization and potential as pharmacophores. For instance, the synthesis and characterization of novel quinazolinone and triazolo[1,5-c]pyrimidine derivatives highlight the interest in exploring their biological activities (Farag et al., 2012; El-Agrody et al., 2001). These studies provide a foundation for understanding the chemical properties and potential modifications to enhance the compound's biological efficacy.
Potential Biomedical Applications
Anti-inflammatory and Analgesic Activities
Derivatives have been evaluated for their anti-inflammatory and analgesic properties, indicating potential for the development of new therapeutic agents (Farag et al., 2012).
Antimicrobial Activity
Various studies have explored the antimicrobial potential of triazolo[4,5-d]pyrimidin-7(6H)-one derivatives against a range of bacterial and fungal strains, suggesting their usefulness in addressing antibiotic resistance (Patel et al., 2003; Kumar et al., 2009).
Antitumor Evaluation
The antitumor activities of morpholine-based heterocycles have been investigated, with some compounds showing promising results against specific cancer cell lines, highlighting the potential for cancer therapy development (Muhammad et al., 2017).
Antihypertensive Agents
Triazolo[1,5-a]pyrimidine derivatives with morpholine, piperidine, or piperazine moieties have been synthesized and evaluated for antihypertensive activity, offering insights into the design of new cardiovascular drugs (Bayomi et al., 1999).
Wirkmechanismus
Safety and Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Specific safety and hazard information would require further investigation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-11-2-1-3-12(8-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-4-6-26-7-5-21/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZRRULQRSSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2617879.png)
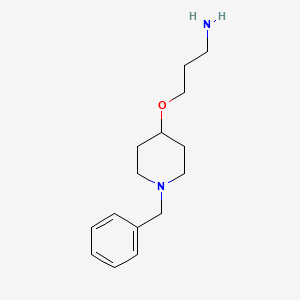



![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2617884.png)

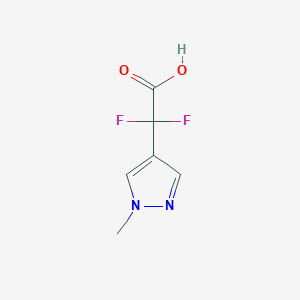
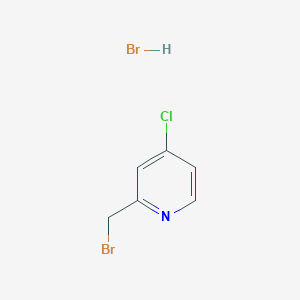
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide](/img/structure/B2617891.png)
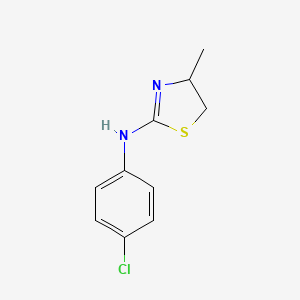
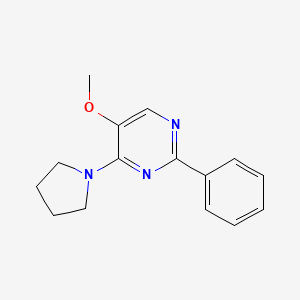
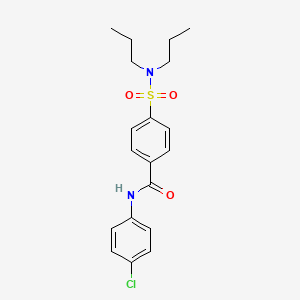
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)
